1-Tert-butyl 5-methyl 2-aminopentanedioate
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Overview
Description
1-Tert-butyl 5-methyl 2-aminopentanedioate is a chemical compound with the molecular formula C10H19NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its tert-butyl and methyl groups attached to the aminopentanedioate structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 5-methyl 2-aminopentanedioate typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of tert-butyl acetate with the hydrochloride of the methyl ester of the amino acid in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature for an extended period, followed by workup and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 5-methyl 2-aminopentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted amino acid esters.
Scientific Research Applications
1-Tert-butyl 5-methyl 2-aminopentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 5-methyl 2-aminopentanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate
- (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride
- ®-1-tert-Butyl 5-methyl 2-aminopentanedioate
Uniqueness
1-Tert-butyl 5-methyl 2-aminopentanedioate is unique due to its specific tert-butyl and methyl substitutions, which impart distinct chemical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 2-aminopentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAXGMMUKHMOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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